molecular formula C14H18N2O2 B13680140 Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate

Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate

Cat. No.: B13680140
M. Wt: 246.30 g/mol
InChI Key: SFNYUOFNODQVDM-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzimidazole ring substituted with an ethyl ester group at the 2-position and a tert-butyl group at the 5-position.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 6-tert-butyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-5-18-13(17)12-15-10-7-6-9(14(2,3)4)8-11(10)16-12/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

SFNYUOFNODQVDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with ethyl 2-chloro-5-(tert-butyl)benzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced forms of the ester group, such as alcohols.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. The compound may exert its effects by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate can be compared with other benzimidazole derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-(tert-Butyl)benzimidazole-2-carbamate: Contains a carbamate group instead of a carboxylate.

    Ethyl 5-(tert-Butyl)benzimidazole-2-sulfonate: Contains a sulfonate group instead of a carboxylate.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is a benzimidazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure featuring a benzimidazole ring, a tert-butyl group at the 5-position, and an ethyl ester at the carboxylate position. The structural modifications enhance its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Structural Characteristics

The benzimidazole core is a bicyclic structure composed of a benzene ring fused to an imidazole ring. The presence of the tert-butyl group not only increases lipophilicity but also stabilizes the compound, potentially enhancing its efficacy against various biological targets.

Structural Feature Description
Benzimidazole CoreBicyclic structure with fused benzene and imidazole rings
Tert-Butyl GroupEnhances lipophilicity and stability
Ethyl EsterModifies solubility and bioavailability

Antimicrobial Effects

This compound exhibits notable antimicrobial properties. Research indicates that similar benzimidazole derivatives can inhibit the growth of various bacteria and fungi. The proposed mechanisms involve disruption of cellular processes or inhibition of specific enzymes critical for microbial survival.

  • Bacterial Activity : Studies have shown that compounds in this class can effectively inhibit Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Activity : The compound has demonstrated activity against parasites like Toxoplasma gondii, with mechanisms involving interference in metabolic pathways essential for the parasite's survival .

Anticancer Properties

Benzimidazole derivatives, including this compound, have shown promise as anticancer agents. They interact with various molecular targets involved in cancer progression:

  • Mechanism of Action : These compounds can act as topoisomerase inhibitors, disrupt DNA replication, and induce apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have indicated significant cytotoxic effects against human cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound found that it significantly inhibited bacterial growth compared to conventional antibiotics. The compound's MIC values were notably lower than those of established treatments, indicating its potential as a novel antimicrobial agent .

Structure–Activity Relationship (SAR) Analysis

Research into SAR has highlighted that modifications at the C5 position of the benzimidazole ring are crucial for enhancing anti-inflammatory and anticancer activities. This compound was identified as a potent candidate due to its favorable pharmacological profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize condensation reactions between amino-hydroxybenzoate derivatives and tert-butyl-substituted carboxylic acids under reflux conditions (e.g., 15–48 hours in THF/Et3N) .
  • Step 2 : Optimize yields by varying catalysts (e.g., Pd or Cu-based catalysts for cross-coupling reactions) and solvent systems (e.g., THF/Et3N mixtures) .
  • Step 3 : Purify via recrystallization (ethanol or methanol) or silica-gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for tert-butyl group identification).
  • HPLC : Assess purity (>95% as per similar benzimidazole derivatives) .
  • Mass Spectrometry : Validate molecular weight (theoretical MW: ~275 g/mol).

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Storage : Keep at +4°C in airtight containers, away from heat and moisture .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for detailed protocols .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (XRD) data.
  • Refinement : Employ SHELXL for small-molecule refinement. Address challenges like twinning or disorder in the tert-butyl group using constraints .
  • Validation : Cross-check with CIF files and residual density maps .

Q. How do researchers resolve contradictions between computational (DFT) and experimental (NMR/XRD) data for derivatives?

  • Approach :

  • Step 1 : Compare DFT-optimized geometries with XRD bond lengths/angles to identify steric effects (e.g., tert-butyl group crowding).
  • Step 2 : Validate NMR shifts using solvent-effect simulations (e.g., PCM models in Gaussian).
  • Step 3 : Reconcile discrepancies via sensitivity analysis (e.g., varying functional groups in DFT calculations).

Q. What strategies enable the study of this compound’s reactivity in multicomponent reactions?

  • Experimental Design :

  • Reaction Setup : Use 1H-benzimidazol-2-ylacetonitrile or chromone derivatives as coupling partners under inert atmospheres (argon) .
  • Monitoring : Track progress via TLC or in-situ IR spectroscopy.
  • Product Isolation : Employ flash chromatography (hexane/ethyl acetate gradients) to separate fused heterocycles (e.g., pyrido-benzimidazoles) .

Q. How can stability under varying pH/temperature conditions be systematically evaluated?

  • Protocol :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
  • Analysis : Quantify degradation products via LC-MS and identify hydrolytic pathways (e.g., ester cleavage).

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